molecular formula C19H21FN2O5S B2423703 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 954714-04-6

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2423703
CAS No.: 954714-04-6
M. Wt: 408.44
InChI Key: YACYONHBGLEMOB-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel enzyme inhibitors. The structure incorporates a 5-oxopyrrolidine core, a privileged scaffold frequently found in bioactive molecules that interact with the central nervous system . This core is substituted with a 4-fluorophenyl group at the 1-position, a modification common in compounds designed to optimize pharmacokinetic properties and target binding affinity . The sulfonamide group, linked via a methylene bridge to the pyrrolidinone ring and bearing 2,5-dimethoxy substituents, is a key functional group often associated with enzyme inhibition, potentially targeting a range of sulfonamide-sensitive biological pathways. Researchers can utilize this compound as a key intermediate or as a lead structure in the development of new therapeutic agents. Its applications extend to hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex molecules for high-throughput screening. The compound is provided with a comprehensive Certificate of Analysis, ensuring defined purity and identity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACYONHBGLEMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22F1N3O4SC_{19}H_{22}F_{1}N_{3}O_{4}S with a molecular weight of 393.45 g/mol. Its structure includes a pyrrolidine ring, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its biological effects.

The biological activity of this compound is believed to involve interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
  • Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, influencing signaling pathways associated with neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Activity IC50 Value (µM) Effect
MAO-A Inhibition1.57Moderate
MAO-B Inhibition0.013High
Cytotoxicity (L929 Cells)120.6Low

These results indicate that the compound has a strong inhibitory effect on MAO-B compared to MAO-A, suggesting its potential as a selective therapeutic agent for conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed neuroprotective properties in models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve neuronal survival rates.
  • Anticancer Activity : Research indicated that certain sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This suggests that this compound could be explored for its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic substitution : Reacting a pyrrolidinone intermediate with a fluorophenyl group under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Sulfonamide coupling : Using 2,5-dimethoxybenzenesulfonyl chloride with the pyrrolidine intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, the fluorophenyl group shows characteristic splitting patterns in 19^19F NMR .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect trace impurities .
  • X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Solubility : Limited aqueous solubility due to lipophilic fluorophenyl and dimethoxy groups; soluble in DMSO, DMF, or THF.
  • Stability : Sensitive to prolonged exposure to light or moisture. Store under inert gas (argon) at –20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with experimental binding assays .
  • DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity and regioselectivity in further derivatization .
    • Data integration : Compare computational predictions with experimental IC50_{50} values from enzyme inhibition assays to refine models .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Case study : If conflicting IC50_{50} values arise for a target enzyme:

Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations across labs .

Impurity analysis : Use LC-MS to rule out batch-specific contaminants affecting activity .

Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can scalable synthesis be optimized without compromising yield or purity?

  • Challenges :

  • Intermediate instability : The 5-oxopyrrolidin-3-ylmethyl intermediate is prone to oxidation; use in situ protection with Boc groups .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency but require rigorous post-reaction filtration to avoid metal residues .
    • Process optimization : Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models :

  • Rodent studies : Assess oral bioavailability and plasma half-life using LC-MS/MS quantification .
  • Toxicogenomics : RNA-seq to identify off-target effects on metabolic pathways (e.g., CYP450 enzymes) .

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